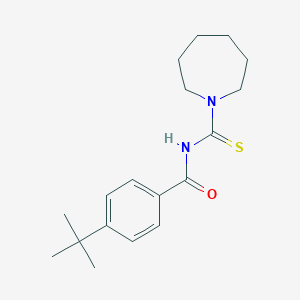![molecular formula C22H21N3O6S B321040 N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B321040.png)
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with a molecular formula of C22H21N3O6S This compound is characterized by the presence of a benzyl group, a methylsulfamoyl group, and a nitrophenoxy group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with methylamine and sulfur dioxide to form benzyl(methyl)sulfamoyl chloride.
Coupling with 4-Nitrophenol: The benzyl(methyl)sulfamoyl chloride is then reacted with 4-nitrophenol in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the sulfonamide group can interact with protein active sites.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-chlorophenyl)acetamide
Uniqueness
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Propiedades
Fórmula molecular |
C22H21N3O6S |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C22H21N3O6S/c1-24(15-17-5-3-2-4-6-17)32(29,30)21-13-7-18(8-14-21)23-22(26)16-31-20-11-9-19(10-12-20)25(27)28/h2-14H,15-16H2,1H3,(H,23,26) |
Clave InChI |
PFIMQRLHVIXYKP-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide](/img/structure/B320959.png)
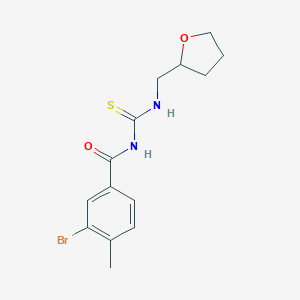

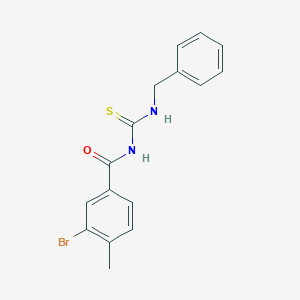
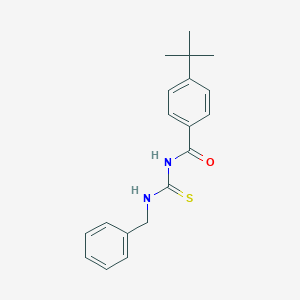
![4-tert-butyl-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320967.png)
![4-tert-butyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320968.png)
![N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B320970.png)
![4-tert-butyl-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B320972.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-tert-butylbenzamide](/img/structure/B320974.png)
![4-tert-butyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B320976.png)
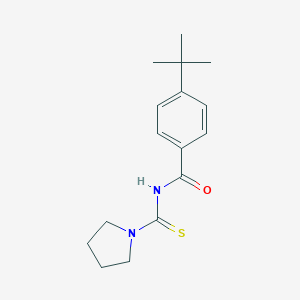
![4-tert-butyl-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320978.png)
